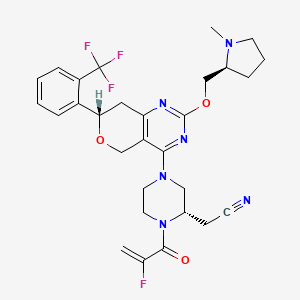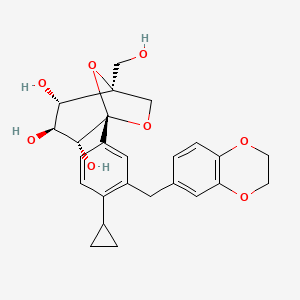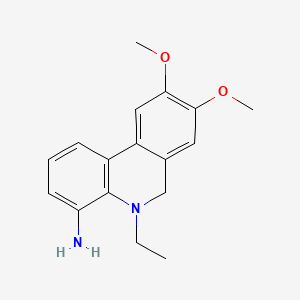
SARS-CoV-2-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-16: is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of molecules designed to inhibit the replication and spread of the virus by targeting specific viral proteins or pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-16 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but typically involves:
Initial Preparation: The starting materials are subjected to a series of chemical reactions, such as nucleophilic substitution or condensation reactions, to form intermediate compounds.
Intermediate Reactions: These intermediates undergo further transformations, such as oxidation or reduction, to achieve the desired functional groups.
Final Assembly: The final step involves coupling the intermediates under specific conditions, such as the presence of catalysts or specific solvents, to form this compound.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous testing to ensure the compound meets the required specifications for pharmaceutical use.
化学反应分析
Types of Reactions: SARS-CoV-2-IN-16 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives of this compound with potentially enhanced or modified biological activities.
科学研究应用
SARS-CoV-2-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between the virus and host cells.
Medicine: Investigated for its potential as a therapeutic agent against SARS-CoV-2, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
作用机制
The mechanism of action of SARS-CoV-2-IN-16 involves inhibiting specific viral proteins or pathways essential for the replication and spread of SARS-CoV-2. This compound targets the viral protease, which is crucial for processing viral polyproteins into functional units. By inhibiting this protease, this compound prevents the virus from replicating and assembling new viral particles, thereby reducing the viral load in infected individuals.
相似化合物的比较
SARS-CoV-2-IN-16 can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that targets the viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors initially developed for HIV but repurposed for SARS-CoV-2.
Uniqueness: this compound is unique in its specific targeting of the viral protease, which distinguishes it from other compounds that target different viral proteins or pathways. This specificity may result in a different efficacy and safety profile, making it a valuable addition to the arsenal of antiviral agents against SARS-CoV-2.
Conclusion
This compound is a promising compound with significant potential in the fight against SARS-CoV-2. Its unique mechanism of action, diverse chemical reactivity, and wide range of applications in scientific research make it a valuable subject of study. Continued research and development are essential to fully realize its potential and contribute to the global effort to combat the COVID-19 pandemic.
属性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
5-ethyl-8,9-dimethoxy-6H-phenanthridin-4-amine |
InChI |
InChI=1S/C17H20N2O2/c1-4-19-10-11-8-15(20-2)16(21-3)9-13(11)12-6-5-7-14(18)17(12)19/h5-9H,4,10,18H2,1-3H3 |
InChI 键 |
OHLATVUYLLQJDY-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



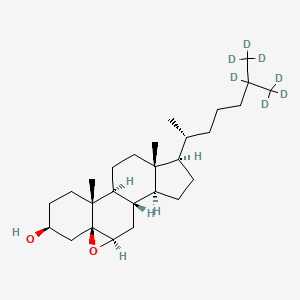
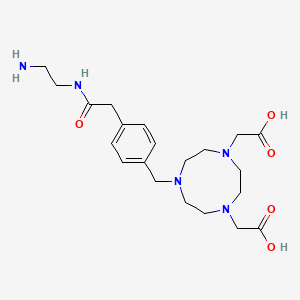
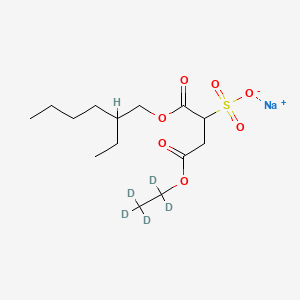
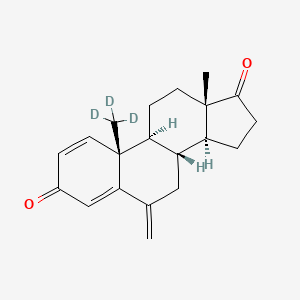
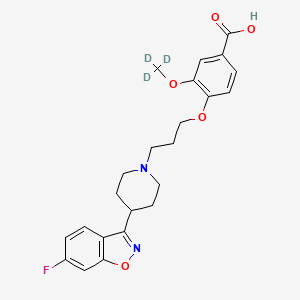

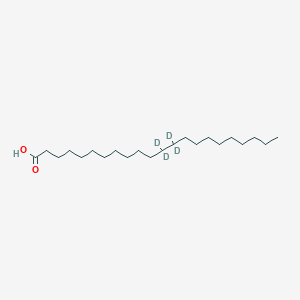
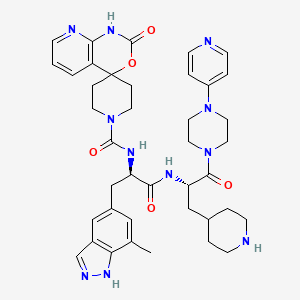
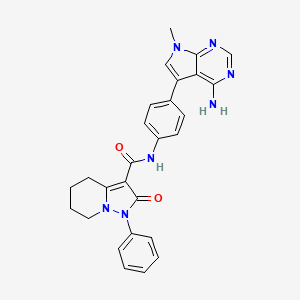

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
